Cas no 2090983-80-3 (3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)-)

3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)-, is a substituted benzofuran derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a 2,3-dihydrobenzofuran core with an acetic acid side chain and an isopropyl group at the 7-position, offering versatility for further functionalization. This compound is valued for its stability and reactivity, making it suitable as an intermediate in the synthesis of bioactive molecules or fine chemicals. The presence of the acetic acid moiety allows for easy derivatization, while the isopropyl substitution may influence steric and electronic properties, enhancing selectivity in synthetic pathways. It is typically handled under controlled conditions due to its reactive functional groups.
3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- structure
2090983-80-3 structure
Product name:3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)-
CAS No:2090983-80-3
MF:C13H16O3
MW:220.264344215393
CID:5255104

3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)-
    • Inchi: 1S/C13H16O3/c1-8(2)10-4-3-5-11-9(6-12(14)15)7-16-13(10)11/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)
    • InChI Key: NSQQOMKISJNUDX-UHFFFAOYSA-N
    • SMILES: O1C2=C(C(C)C)C=CC=C2C(CC(O)=O)C1

3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-368929-1.0g
2-[7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
2090983-80-3
1.0g
$0.0 2023-03-02

3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- Related Literature

Additional information on 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)-

Introduction to 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- (CAS No. 2090983-80-3)

The compound 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)-, identified by its CAS number 2090983-80-3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzofuranacetic acid class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, characterized by a fused benzene and furan ring system with a carboxylic acid functional group, positions it as a valuable scaffold for drug discovery and medicinal chemistry research.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel pharmaceutical agents. Among these, benzofuran derivatives have shown promise in various therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial applications. The presence of the 1-methylethyl (isopropyl) substituent in the 7-position of the benzofuran ring introduces steric and electronic effects that can modulate the biological activity of the molecule. This specific substitution pattern has been strategically employed to enhance binding affinity and selectivity in target enzymes and receptors.

Current research in medicinal chemistry highlights the importance of optimizing molecular structures to achieve desired pharmacokinetic profiles. The 2,3-dihydro moiety in 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- contributes to its stability and solubility characteristics, which are critical factors in drug formulation and delivery. Studies have demonstrated that modifications in this region can significantly influence metabolic pathways and drug efficacy. The carboxylic acid group at the 3-position further enhances its reactivity, allowing for further derivatization and functionalization to tailor its biological properties.

One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. Researchers have leveraged its structural framework to develop analogs with enhanced bioavailability and reduced side effects. For instance, derivatives of this compound have been investigated for their role in modulating enzyme inhibition, particularly targeting key metabolic pathways involved in diseases such as diabetes and cardiovascular disorders. The benzofuran core provides a rigid scaffold that can be fine-tuned to interact with biological targets with high precision.

The synthesis of 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the benzofuran ring system followed by functional group interconversions to introduce the carboxylic acid and isopropyl substituents. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. These synthetic strategies not only showcase the versatility of modern organic chemistry but also underscore the compound's synthetic accessibility for further derivatization.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- and biological targets. These simulations have provided insights into binding affinities, enzyme kinetics, and potential drug-drug interactions. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly. This interdisciplinary approach has been particularly effective in identifying lead compounds that exhibit promising pharmacological profiles.

The pharmacological profile of this compound is further illuminated by preclinical studies that have explored its effects on various disease models. In vitro assays have demonstrated its ability to inhibit specific enzymes associated with inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases. Additionally, animal models have shown that derivatives of this compound can modulate pain perception pathways without significant side effects. These findings underscore the therapeutic promise of benzofuranacetic acid derivatives as next-generation pharmaceutical agents.

The future directions for research on 3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- are multifaceted. Efforts are underway to develop more sophisticated derivatives with improved pharmacokinetic properties through structure-activity relationship (SAR) studies. Furthermore, exploring its role in combination therapies could unlock new treatment strategies for complex diseases. The integration of artificial intelligence (AI) tools in drug discovery is also expected to enhance the design and optimization process for molecules like this one.

In conclusion,3-Benzofuranacetic acid, 2,3-dihydro-7-(1-methylethyl)- (CAS No. 2090983-80-3) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features combined with promising biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve,this compound is poised to play a significant role in shaping future therapeutic interventions across multiple disease domains.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd